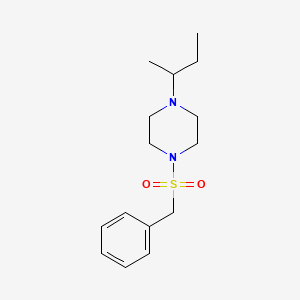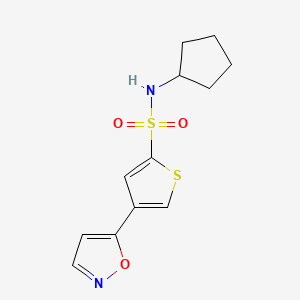amino}benzamide](/img/structure/B15154435.png)
4-Methyl-N-{[(4-methylphenyl)carbamoyl](4-phenyl-1,3-thiazol-2-YL)amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-{(4-methylphenyl)carbamoylamino}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and multiple aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-{(4-methylphenyl)carbamoylamino}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Coupling Reactions: The thiazole ring is then coupled with an aromatic amine through a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, where the amine group of the thiazole derivative reacts with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
4-Methyl-N-{(4-methylphenyl)carbamoylamino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-Methyl-N-{(4-methylphenyl)carbamoylamino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-Methyl-N-{(4-methylphenyl)carbamoylamino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-inflammatory or anticancer effects .
相似化合物的比较
Similar Compounds
- 4-Methyl-N,N-dimethylbenzamide
- 4-Methyl-N-(2-phenylethynyl)benzamide
- N-(4-Methylphenyl)-4-phenylthiazole-2-carboxamide
Uniqueness
4-Methyl-N-{(4-methylphenyl)carbamoylamino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, in particular, is a key feature that differentiates it from other similar compounds and contributes to its potential as a versatile pharmacophore .
属性
分子式 |
C25H22N4O2S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
1-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)-1-(4-phenyl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C25H22N4O2S/c1-17-8-12-20(13-9-17)23(30)28-29(24(31)26-21-14-10-18(2)11-15-21)25-27-22(16-32-25)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,26,31)(H,28,30) |
InChI 键 |
RQHBJOHSTXWMNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NN(C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromo-3-methylphenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15154361.png)
![Ethyl 3-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154362.png)
![3-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B15154366.png)
![4-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B15154373.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154381.png)
![Ethyl 5-{[(2-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154394.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate](/img/structure/B15154405.png)
![2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)

![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15154455.png)
